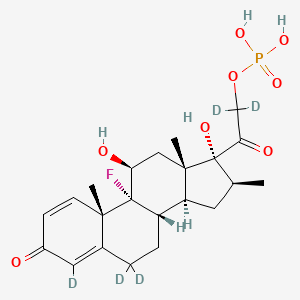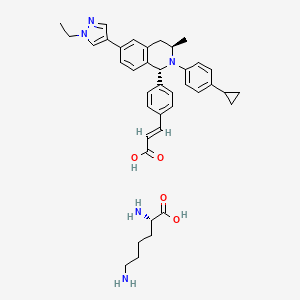
ER degrader 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ER degrader 3 is a potent compound known for its ability to degrade estrogen receptors. Estrogen receptors play a crucial role in regulating cell growth, differentiation, and apoptosis. This compound has shown significant potential in cancer research, particularly in the study of estrogen receptor-positive breast cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ER degrader 3 is synthesized through a series of chemical reactions involving benzopiperidine derivatives. The preparation method involves the formation of a salt of benzopiperidine derivatives, followed by crystallization to obtain the desired compound . The reaction conditions typically include controlled temperatures and specific solvents to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to ensure the final product meets the required standards for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions
ER degrader 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
ER degrader 3 has a wide range of scientific research applications, including:
Wirkmechanismus
ER degrader 3 exerts its effects by binding to the estrogen receptor and increasing its hydrophobicity and instability, leading to its degradation. This process involves the ubiquitin-proteasome system, where the estrogen receptor is tagged for degradation and subsequently broken down by proteasomes . The molecular targets include the estrogen receptor alpha, and the pathways involved are primarily related to estrogen signaling .
Vergleich Mit ähnlichen Verbindungen
ER degrader 3 is unique compared to other similar compounds due to its high potency and specificity in degrading estrogen receptors. Similar compounds include:
Fulvestrant: An injectable selective estrogen receptor degrader with limited bioavailability.
Elacestrant: An oral selective estrogen receptor degrader with improved pharmacokinetics and efficacy.
Camizestrant: A next-generation oral selective estrogen receptor degrader with strong antitumor activity.
SAR439859: A novel selective estrogen receptor degrader with broad antitumor activity.
This compound stands out due to its potential for high efficacy in degrading estrogen receptors and its applicability in various research and therapeutic contexts.
Eigenschaften
Molekularformel |
C39H47N5O4 |
|---|---|
Molekulargewicht |
649.8 g/mol |
IUPAC-Name |
(E)-3-[4-[(1R,3R)-2-(4-cyclopropylphenyl)-6-(1-ethylpyrazol-4-yl)-3-methyl-3,4-dihydro-1H-isoquinolin-1-yl]phenyl]prop-2-enoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C33H33N3O2.C6H14N2O2/c1-3-35-21-29(20-34-35)27-13-16-31-28(19-27)18-22(2)36(30-14-11-25(12-15-30)24-9-10-24)33(31)26-7-4-23(5-8-26)6-17-32(37)38;7-4-2-1-3-5(8)6(9)10/h4-8,11-17,19-22,24,33H,3,9-10,18H2,1-2H3,(H,37,38);5H,1-4,7-8H2,(H,9,10)/b17-6+;/t22-,33-;5-/m10/s1 |
InChI-Schlüssel |
QXPMBNRYWNIHLM-MJXYTIGNSA-N |
Isomerische SMILES |
CCN1C=C(C=N1)C2=CC3=C(C=C2)[C@H](N([C@@H](C3)C)C4=CC=C(C=C4)C5CC5)C6=CC=C(C=C6)/C=C/C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CCN1C=C(C=N1)C2=CC3=C(C=C2)C(N(C(C3)C)C4=CC=C(C=C4)C5CC5)C6=CC=C(C=C6)C=CC(=O)O.C(CCN)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


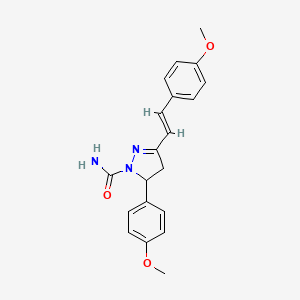

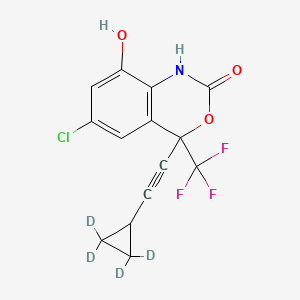
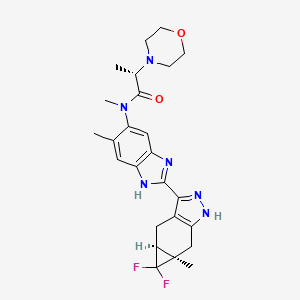
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

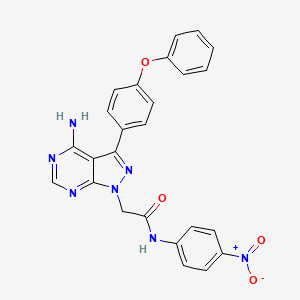

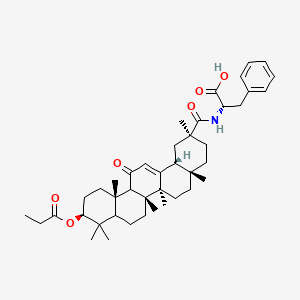

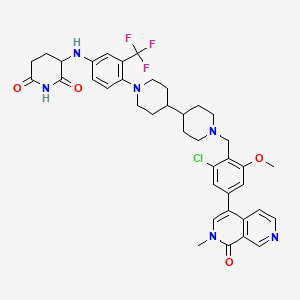
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
